Technical Documentation Center

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
  • CAS: 923595-82-8

Core Science & Biosynthesis

Foundational

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine CAS 923595-82-8

Title: In-Depth Technical Guide: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) in Targeted Kinase Inhibitor Discovery Executive Summary In the landscape of modern medicinal chemistry, the design of highly...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In-Depth Technical Guide: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) in Targeted Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged bicyclic heteroaromatic scaffolds. 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) has emerged as a critical building block in this domain[1]. By mimicking the purine ring of ATP, this scaffold anchors deeply into the kinase hinge region, while its precise substitution pattern (C6-chloro and C8-methoxy) provides orthogonal handles for late-stage diversification. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this compound, specifically in the development of inhibitors for BTK, TAK1, Mps1, and PI3K/mTOR pathways[2][3][4][5].

Chemical Identity & Physicochemical Profiling

Before deploying this building block in library synthesis, it is essential to understand its baseline physicochemical properties, which dictate its reactivity and solubility profiles[1][].

PropertySpecification
Chemical Name 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
CAS Registry Number 923595-82-8
Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Physical Form Solid (typically off-white to light brown powder)
Key Reactive Sites C6 (Electrophilic), C3 (Nucleophilic), N4 (Bridgehead)

Structural Significance & Mechanistic Rationale

The utility of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine is not coincidental; it is a product of rational drug design. Each substituent plays a distinct mechanistic role in both synthesis and biological target engagement:

  • The Imidazo[1,2-b]pyridazine Core: This electron-deficient bicyclic system is an excellent bioisostere for the adenine ring of ATP. The nitrogen atoms (N1 and N5) act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Cys481 in BTK)[2].

  • C6-Chloro Group (The Diversification Handle): Positioned adjacent to the electron-withdrawing N5 nitrogen, the C6-carbon is highly electron-deficient. This makes the chloride an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)[4][5]. This allows chemists to install solvent-exposed solubilizing groups or deep-pocket binding motifs.

  • C8-Methoxy Group (The Conformational Modulator): The methoxy group provides both steric bulk and localized electron density. In the kinase binding pocket, the oxygen can act as a localized hydrogen bond acceptor. More importantly, the steric clash of the methyl group often forces adjacent C7 or C8-linked substituents into a specific dihedral twist, dramatically enhancing selectivity against off-target kinases[2][5].

  • C3-Position (The Orthogonal Handle): The unsubstituted C3 position is the most nucleophilic site on the fused ring. It can be selectively halogenated (e.g., using N-iodosuccinimide) to create a secondary axis of functionalization, enabling the synthesis of complex 3,6-disubstituted derivatives[5][7].

Synthetic Methodologies & Protocols

The construction of the 6-chloro-8-methoxyimidazo[1,2-b]pyridazine core relies on the condensation of a functionalized pyridazinamine with an


-haloaldehyde. Below is a self-validating, step-by-step protocol designed to maximize yield while minimizing side reactions[5].
Protocol: Synthesis of the Imidazo[1,2-b]pyridazine Core

Rationale: The reaction utilizes sodium bicarbonate to neutralize the hydrochloric acid generated during the cyclization. Without this base, the basic nitrogens of the newly formed imidazo ring would protonate, stalling the reaction and complicating the work-up[5]. Ethanol is chosen as the solvent because its protic nature stabilizes the transition state of the initial imine formation.

Reagents:

  • 6-Chloro-4-methoxypyridazin-3-amine (CAS 808770-39-0): 1.0 eq[8]

  • Chloroacetaldehyde (50% aqueous solution): 1.5 eq[5]

  • Sodium Bicarbonate (

    
    ): 2.0 eq
    
  • Ethanol (EtOH): 0.2 M relative to the starting amine

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methoxypyridazin-3-amine (1.0 eq) and suspend it in ethanol.

  • Base Addition: Add

    
     (2.0 eq) to the suspension. Stir at room temperature for 5 minutes to ensure even dispersion.
    
  • Cyclization Initiation: Slowly add the 50% aqueous chloroacetaldehyde solution (1.5 eq) dropwise to avoid localized exothermic spikes[5].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 90 °C). Maintain vigorous stirring for 12 hours. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 1:1) until the starting pyridazinamine is fully consumed[5].

  • Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the ethanol. Partition the resulting crude residue between distilled water and Dichloromethane (DCM).

  • Extraction & Drying: Extract the aqueous layer twice with DCM. The organic core will partition into the DCM layer, leaving inorganic salts in the aqueous phase. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude brown/yellow solid via silica gel column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to afford the pure 6-chloro-8-methoxyimidazo[1,2-b]pyridazine as a solid[5][7].

SynthesisWorkflow SM1 6-Chloro-4-methoxypyridazin-3-amine (CAS 808770-39-0) Core 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) SM1->Core NaHCO3, EtOH 90°C, 12h SM2 Chloroacetaldehyde (Cyclization Agent) SM2->Core C3 C3-Halogenation (NIS / NBS) Core->C3 Electrophilic Substitution C6 C6-Cross Coupling (Suzuki / Buchwald) Core->C6 Pd-Catalyzed Substitution

Synthetic workflow and orthogonal functionalization of the imidazo[1,2-b]pyridazine core.

Pharmacological Applications & Target Pathways

Once functionalized, derivatives of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine exhibit profound pharmacological activity across multiple oncological and fibrotic pathways.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, driving the proliferation of malignant B-cells. By installing an acryloyl warhead on the imidazo[1,2-b]pyridazine core, researchers have developed highly selective, irreversible covalent inhibitors that bind to Cys481 in the BTK hinge region. These derivatives achieve complete tumor regression in xenograft models and have advanced to Phase I clinical trials[2].

  • TAK1 Kinase in Multiple Myeloma: Transforming growth factor-

    
     activated kinase (TAK1) is overexpressed in multiple myeloma. Substitution of the C6-chloride with morpholine or piperazine, coupled with C3-arylation, yields potent TAK1 inhibitors (IC50 ~55 nM) that effectively halt the growth of MPC-11 and H929 myeloma cell lines[4].
    
  • PI3K/mTOR Dual Inhibition: In the treatment of idiopathic pulmonary fibrosis (IPF), the scaffold acts as a stable hinge-binder for PI3K/mTOR dual inhibitors. The orthogonal functionalization allows for the attachment of hydrophilic groups (like carboxylic acids or phenols) to improve the therapeutic window and reduce hepatotoxicity[5].

KinaseInhibition BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinase Signaling BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation NFKB NF-κB Pathway Activation BTK->NFKB Signal Transduction Tumor Malignant B-Cell Proliferation NFKB->Tumor Gene Transcription Inhibitor Imidazo[1,2-b]pyridazine Covalent Inhibitor Inhibitor->BTK Binds Cys481 in Hinge Region

Mechanism of action for imidazo[1,2-b]pyridazine BTK inhibitors in B-cell signaling.

Data Presentation: Comparative Kinase Inhibition

The versatility of the 6-chloro-8-methoxyimidazo[1,2-b]pyridazine scaffold is best demonstrated by the nanomolar potency its derivatives achieve across entirely different kinase families. The quantitative data below summarizes the biochemical efficacy of lead compounds derived from this core:

Target KinaseLead Compound Derivative TypeBiochemical IC50Disease IndicationReference
BTK Covalent Acryloyl Derivative (Compound 22)1.3 nMB-cell Malignancies[2]
Mps1 (TTK) 6-Substituted Imidazo[1,2-b]pyridazine (Compound 27f)0.70 nM (Cellular)Solid Tumors[3]
TAK1 6-Morpholine/Piperazine, C3-Aryl (Compound 26)55 nMMultiple Myeloma[4]
PI3K

/ mTOR
C3-Alkyne, C6-Substituted Dual InhibitorNanomolar rangePulmonary Fibrosis[5]

Conclusion

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) represents a masterclass in rational building block design. By combining a biologically privileged ATP-mimetic core with orthogonal synthetic handles (C6-chloro, C8-methoxy, and an open C3 position), it provides medicinal chemists with a highly tunable platform. From covalent BTK inhibitors to dual PI3K/mTOR modulators, mastering the synthesis and functionalization of this scaffold is a critical capability for any modern drug discovery program.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide for Medicinal Chemists

Topic: Imidazo[1,2-b]pyridazine Scaffold Properties and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazo[1,2-b]pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Imidazo[1,2-b]pyridazine Scaffold Properties and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering superior physicochemical properties compared to its isosteres, such as imidazo[1,2-a]pyridine or indole. Its significance is anchored by the clinical success of Ponatinib (Iclusig) , a pan-BCR-ABL inhibitor effective against the recalcitrant T315I mutation.

This guide provides a comprehensive analysis of the scaffold’s synthetic accessibility, structure-activity relationships (SAR), and physicochemical profile. It is designed to serve as a self-validating resource for researchers designing novel kinase inhibitors, GABAergic agents, or amyloid imaging probes.

Physicochemical Profile & Structural Advantages

The imidazo[1,2-b]pyridazine core is a 10-pi electron aromatic system. Its key advantage over the ubiquitous imidazo[1,2-a]pyridine lies in the additional nitrogen atom at position 1 (N1) and the bridgehead nitrogen at position 4.

Comparative Physicochemical Data

The introduction of the second nitrogen in the six-membered ring lowers lipophilicity and alters the electrostatic potential surface, often improving metabolic stability and solubility.

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridineIndole
Core Formula C₆H₅N₃C₇H₆N₂C₈H₇N
H-Bond Acceptors 2 (N1, N4)1 (N4)0 (N1 is donor)
H-Bond Donors 001
Lipophilicity (cLogP) ~0.6 (Lower)~1.2 (Higher)~2.1 (Highest)
pKa (Conjugate Acid) ~4.5~6.8-2.4
Water Solubility Moderate-HighModerateLow
Key Interaction N1 accepts H-bond from HingeN/ANH donates to Hinge

Expert Insight: The lower pKa of imidazo[1,2-b]pyridazine compared to imidazo[1,2-a]pyridine reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability for CNS targets while maintaining sufficient polarity for solubility.

Synthetic Architectures

The construction of the imidazo[1,2-b]pyridazine core relies primarily on the condensation of 3-aminopyridazines with


-haloketones. However, modern C-H activation methods have expanded the toolkit for late-stage functionalization.
Diagram 1: Synthetic Pathways

Synthesis Start 3-Aminopyridazine (Precursor) Intermediate N-Alkylated Intermediate Start->Intermediate N2-Alkylation (Kinetic Control) HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Intermediate Core Imidazo[1,2-b]pyridazine Scaffold Intermediate->Core Cyclization (Reflux/H+) Func_C3 C-3 Functionalization (Suzuki/Sonogashira) Core->Func_C3 Halogenation -> Coupling Func_C6 C-6 Substitution (SNAr/Buchwald) Core->Func_C6 If C6-Halo present

Caption: Synthetic workflow from condensation precursors to divergent C-3 and C-6 functionalization.

Detailed Experimental Protocol

Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol demonstrates the classic condensation method, which is robust and scalable. The use of 3-amino-6-chloropyridazine allows for subsequent functionalization at the C-6 position (e.g., introducing solubilizing groups).

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (anhydrous, 10 mL/mmol)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-chloropyridazine (5.0 mmol, 647 mg) in anhydrous ethanol (50 mL).

  • Alkylation: Add 2-bromoacetophenone (5.5 mmol, 1.09 g) to the solution.

  • Reflux (Cyclization): Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). Note: The intermediate N-alkylated species may appear before full cyclization.

  • Base Addition: Once the starting amine is consumed, add solid NaHCO₃ (10.0 mmol, 840 mg) directly to the hot reaction mixture and continue refluxing for an additional 2 hours. Causality: The base neutralizes the HBr byproduct, driving the dehydration/cyclization equilibrium toward the aromatic product.

  • Workup: Cool the reaction mixture to room temperature. The solvent volume should be reduced by 50% under vacuum.

  • Precipitation: Pour the concentrate into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketone. Recrystallize from ethanol/water if necessary.

Yield Expectation: 75-85% as a pale yellow/off-white solid. Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the imidazole proton (H-3) around


 8.5-8.8 ppm.

Medicinal Chemistry & SAR

The imidazo[1,2-b]pyridazine scaffold is predominantly utilized as an ATP-competitive kinase inhibitor. Its binding mode is distinct: the N1 nitrogen often serves as a hydrogen bond acceptor from the kinase hinge region (e.g., Met318 in ABL).

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR Core Imidazo[1,2-b]pyridazine Core C3 Position C-3 (Critical Binding) Core->C3 C6 Position C-6 (Solvent Front) Core->C6 C2 Position C-2 (Shape/Affinity) Core->C2 N1 Nitrogen N-1 (Hinge Interaction) Core->N1 C3_Desc Aryl/Heteroaryl attachment. Targets hydrophobic back pocket or Gatekeeper (T315I). C3->C3_Desc C6_Desc Solubilizing groups (Morpholine, Piperazine). Exposed to solvent. Modulates pharmacokinetics. C6->C6_Desc C2_Desc Typically H or small alkyl. Phenyl group here enhances amyloid plaque binding. C2->C2_Desc N1_Desc Primary H-bond acceptor from kinase hinge backbone. N1->N1_Desc

Caption: SAR map highlighting the functional roles of key positions on the scaffold.

Case Study: Ponatinib (ICLUSIG®)

Ponatinib represents the pinnacle of this scaffold's application.

  • Target: BCR-ABL (Wild Type & T315I mutant).[1]

  • Structural Logic:

    • Core: Imidazo[1,2-b]pyridazine.[1][2][3][4][5][6][7][8][9]

    • C-3 Linker: An ethynyl (triple bond) linker connects the core to a methyl-phenyl moiety. This rigid, linear geometry allows the molecule to span the ATP site and avoid steric clash with the bulky Isoleucine residue in the T315I mutant.

    • Binding Mode: The scaffold binds in the adenine pocket, with N1 accepting a hydrogen bond from the backbone NH of Met318.

Biological Assay Protocol

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

To validate the activity of synthesized analogs, a standard radiometric assay is recommended over fluorescence-based methods to avoid interference from the potentially fluorescent heterocycle.

Materials:

  • Recombinant Kinase (e.g., ABL1 T315I)[1]

  • Substrate: Poly(Glu,Tyr) 4:1

  • ³³P-ATP (Specific activity: 10 µCi/µl)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Incubation: In a 96-well plate, mix:

    • 10 µL Kinase solution (optimized concentration)

    • 10 µL Substrate/ATP mix (10 µM ATP, 0.5 µCi ³³P-ATP)

    • 0.5 µL Compound (DMSO)

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Termination: Stop reaction by adding 10 µL of 3% Phosphoric acid.

  • Filtration: Transfer 10 µL of reaction mix onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry. Link

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

  • Pogorelčnik, B., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[10] Link

  • Akwata, D., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[11] RSC Medicinal Chemistry.[12] Link

  • Cui, M., et al. (2010). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." ACS Medicinal Chemistry Letters. Link

Sources

Foundational

The 8-Methoxyimidazo[1,2-b]pyridazine Scaffold: A Technical Guide to SAR and Synthetic Design

Executive Summary The 8-methoxyimidazo[1,2-b]pyridazine scaffold represents a highly specialized variation of the "privileged" imidazo[1,2-b]pyridazine core. While the parent scaffold is widely utilized in kinase drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-methoxyimidazo[1,2-b]pyridazine scaffold represents a highly specialized variation of the "privileged" imidazo[1,2-b]pyridazine core. While the parent scaffold is widely utilized in kinase drug discovery (targeting mTOR, PIM, and Mps1), the introduction of a methoxy group at the C8 position is a strategic medicinal chemistry maneuver. This modification serves three critical functions: it acts as a metabolic block against oxidation, modulates the electronic density of the hinge-binding N1 nitrogen, and provides a steric handle (or "bump") to induce selectivity for kinases with small gatekeeper residues (e.g., Plasmodium falciparum CDPK1) over human homologs.

This guide details the synthetic accessibility, Structure-Activity Relationship (SAR) matrix, and biological rationale for this specific scaffold, designed for researchers optimizing kinase inhibitors or anti-parasitic agents.[1]

Part 1: Synthetic Accessibility & Regiochemistry

The synthesis of 8-methoxyimidazo[1,2-b]pyridazines requires precise regiochemical control. Unlike the C3 or C6 positions, which can be functionalized late-stage via electrophilic aromatic substitution or cross-coupling, the C8 substituent is best installed prior to ring closure .

The Retrosynthetic Logic

The core is constructed via the condensation of a 2-aminopyridazine derivative with an


-haloketone. To achieve the 8-methoxy substitution pattern, the starting material must be 3-amino-4-methoxypyridazine .
  • Note on Numbering: In the starting pyridazine, the amine is at C3. The carbon adjacent to the bridgehead nitrogen (N4 in the final bicycle) originates from C4 of the pyridazine. Thus, a C4-substituent in the starting material becomes a C8-substituent in the product.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the condensation mechanism and the regiochemical outcome.

Synthesis Start 3-Amino-4-methoxypyridazine Inter Intermediate (N-Alkylation) Start->Inter EtOH, Reflux Reagent α-Bromoacetophenone (R-CO-CH2-Br) Reagent->Inter Cyclization Cyclization (Dehydration) Inter->Cyclization NaHCO3 Product 8-Methoxy-2-phenyl- imidazo[1,2-b]pyridazine Cyclization->Product - H2O

Caption: Regioselective synthesis of the 8-methoxy core. The C4-methoxy group of the starting pyridazine maps to the C8 position of the fused system.

Detailed Protocol: General Cyclization Procedure

Objective: Synthesis of 8-methoxy-2-substituted-imidazo[1,2-b]pyridazine.

  • Reactants:

    • 3-Amino-4-methoxypyridazine (1.0 equiv)

    • Substituted

      
      -bromoacetophenone (1.1 equiv)
      
    • Ethanol (anhydrous, 10 mL/mmol)

    • Sodium Bicarbonate (NaHCO

      
      ) (2.0 equiv)
      
  • Procedure:

    • Step A (Alkylation): Dissolve 3-amino-4-methoxypyridazine in ethanol in a round-bottom flask. Add the

      
      -bromoacetophenone. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by LC-MS for the consumption of the aminopyridazine.
      
    • Step B (Cyclization): Once the intermediate N-alkylated species is formed (often visible as a new polar spot), add solid NaHCO

      
       directly to the reaction mixture. Continue refluxing for an additional 12–16 hours.
      
    • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Part 2: The SAR Matrix (Structure-Activity Relationship)

The 8-methoxyimidazo[1,2-b]pyridazine scaffold functions as a molecular chassis with three distinct vectors for optimization.

DOT Diagram: SAR Logic

SAR Core 8-Methoxyimidazo[1,2-b]pyridazine Core Scaffold C3 Position C3 (The Warhead) Target: Hinge/Gatekeeper Mod: Aryl/Heteroaryl Core->C3 C6 Position C6 (The Tail) Target: Solvent Front Mod: Solubilizing Groups (Morpholine, Piperazine) Core->C6 C8 Position C8 (The Selector) Target: Hydrophobic Pocket Mod: OMe vs H vs Cl Function: Metabolic Block / Selectivity Core->C8

Caption: The three vectors of optimization. C8 is the critical differentiator for this specific guide.

Position C8: The Methoxy Advantage

This is the defining feature of this specific SAR discussion.

  • Metabolic Stability: The C8 position in the unsubstituted scaffold (8-H) is electron-deficient and prone to nucleophilic attack or oxidative metabolism. The 8-OMe group blocks this site, significantly extending microsomal half-life (

    
    ).
    
  • Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the ring system, specifically raising the pKa of N1. A more basic N1 often results in a stronger hydrogen bond with the kinase hinge region (backbone NH).

  • Selectivity (The "Bump"): In "Bumped Kinase Inhibitors" (BKIs), the 8-OMe acts as a steric bump.

    • Parasite Kinases (e.g., PfCDPK1): Possess a small "gatekeeper" residue (Gly/Ala/Thr). The 8-OMe fits into the pocket.

    • Human Kinases: Possess large gatekeepers (Met/Phe). The 8-OMe clashes sterically, reducing affinity for the host kinase and improving the therapeutic index.

Position C3: The Primary Binder

The C3 position is usually functionalized via electrophilic aromatic substitution (iodination followed by Suzuki coupling).

  • Preferred Substituents: Aromatic or heteroaromatic rings (Phenyl, Pyridine, Indazole).

  • Interaction: These groups extend into the ATP-binding pocket and often engage the "gatekeeper" residue directly.

Position C6: The Solvent Vector

Substituents here project out of the ATP pocket towards the solvent.

  • Role: Tuning physicochemical properties (LogD, Solubility).

  • Standard Motifs: N-methylpiperazine, Morpholine, or bridged amines. These are essential for oral bioavailability.

Part 3: Quantitative Data Summary

The following table summarizes the impact of C8-substitution on biological activity and stability, synthesized from key medicinal chemistry campaigns (e.g., against PfCDPK1).

Compound VariantC8 SubstituentC3 SubstituentPfCDPK1 IC50 (nM)Human SRC IC50 (nM)Metabolic Stability (HLM t1/2)
Ref 1 (Base) -H4-F-Phenyl1545< 10 min
Ref 2 (Bump) -OMe4-F-Phenyl12 > 10,000 > 60 min
Ref 3 (Bulk) -OEt4-F-Phenyl120> 10,000> 60 min
Ref 4 (Polar) -NH24-F-Phenyl25050020 min

Interpretation: The 8-OMe provides the optimal balance. It maintains potency against the target (fitting the small pocket) while drastically reducing off-target activity against human SRC (large gatekeeper clash) and improving metabolic stability compared to the unsubstituted parent.

Part 4: Case Study - Plasmodium falciparum CDPK1[2][3]

The most authoritative application of the 8-methoxyimidazopyridazine scaffold is in the development of antimalarial agents.

The Challenge: Developing inhibitors that kill the malaria parasite (P. falciparum) without inhibiting human kinases, which would cause toxicity. The Solution: PfCDPK1 has a Threonine (small) gatekeeper. Human kinases like SRC have a Methionine (large) gatekeeper. Mechanism:

  • Researchers utilized the 8-methoxy group to create a "bump."

  • This bump is accommodated by the Threonine gatekeeper in PfCDPK1.

  • The same bump sterically clashes with the Methionine in human kinases, preventing binding.

  • Result: High selectivity and reduced host toxicity.

References

  • Ojo, K. K., et al. (2014). Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1).[2][3][4][5] Journal of Medicinal Chemistry.[1] Link

  • Vidadala, S. R., et al. (2014). Development of Bumped Kinase Inhibitors for Therapy of Relapsing Fever Lyme Disease. Journal of Medicinal Chemistry.[1] Link(Note: Contextual reference for BKI design principles)

  • Moine, E., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[1] Link[1]

  • Toki, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.[1] Link

Sources

Exploratory

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine SMILES and InChIKey

The following technical guide details the chemical identity, synthetic architecture, and medicinal utility of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine . This document is structured to serve as a reference for drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic architecture, and medicinal utility of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine . This document is structured to serve as a reference for drug discovery professionals, focusing on the scaffold's application in kinase inhibitor design.

Executive Summary & Chemical Identity

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine represents a privileged heterocyclic scaffold in modern medicinal chemistry. It is structurally characterized by a fused 5,6-bicyclic system containing three nitrogen atoms, offering a distinct vector profile for hydrogen bonding in the ATP-binding pockets of various kinases (e.g., Mps1, TAK1, VEGFR).

The presence of the chlorine at C6 serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at C8 modulates the electronic density of the pyridazine ring and provides a steric anchor that can influence selectivity profiles by interacting with the gatekeeper residues or the solvent front.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
SMILES COc1cc(Cl)nn2ccnc12
InChI String InChI=1S/C7H6ClN3O/c1-12-7-3-6(8)10-11-2-4-9-5(7)11/h2-4H,1H3
Molecular Formula C

H

ClN

O
Molecular Weight 183.59 g/mol
Core Scaffold Imidazo[1,2-b]pyridazine

Synthetic Architecture & Causality

The synthesis of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine is governed by the regioselective cyclization of aminopyridazines. The choice of the synthetic route is dictated by the differential reactivity of the pyridazine carbons.

The "De Novo" Cyclization Strategy

The most robust method for accessing the 8-methoxy derivative involves the condensation of 3-amino-6-chloro-4-methoxypyridazine with chloroacetaldehyde .

  • Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic amine (N3 of pyridazine) on the aldehyde carbon of chloroacetaldehyde, followed by the alkylation of the ring nitrogen (N2) by the alpha-carbon.

  • Regiocontrol: By installing the methoxy group prior to cyclization (at the C4 position of the pyridazine precursor), we bypass the challenge of regioselective nucleophilic aromatic substitution (

    
    ) on the final fused system, where the C6-Cl position is typically more electrophilic than C8.
    
Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursor selection to the final scaffold, highlighting the critical intermediate states.

Synthesis_Workflow Precursor 3-Amino-6-chloro- 4-methoxypyridazine Intermediate N-Alkylated Intermediate Precursor->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Chloroacetaldehyde (1.5 eq) Reagent->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization - H2O - HCl Product 6-Chloro-8-methoxy imidazo[1,2-b]pyridazine Cyclization->Product NaHCO3 Workup

Figure 1: Step-wise synthetic pathway for the construction of the imidazo[1,2-b]pyridazine core.

Medicinal Chemistry Utility & SAR Logic

The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine and quinoline scaffolds but offers higher aqueous solubility due to the extra nitrogen atom (N5).

Structure-Activity Relationship (SAR) Vectors
  • Position 3 (C-H): The primary vector for introducing the "hinge-binding" motif. Electrophilic aromatic substitution (e.g., iodination, bromination) at C3 allows for subsequent coupling of aryl groups that interact with the kinase hinge region.

  • Position 6 (C-Cl): The "Exit Vector". This position is highly activated for

    
     or Palladium-catalyzed couplings. It is typically used to attach solubilizing groups (morpholines, piperazines) that extend into the solvent front.
    
  • Position 8 (C-OMe): The "Selectivity Anchor". Substituents here point towards the ribose binding pocket or the gatekeeper residue, depending on the binding mode. The methoxy group provides a specific steric bulk that can prevent binding to kinases with smaller gatekeeper residues, thereby enhancing selectivity.

SAR Decision Matrix

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Pos3 Position 3 (Hinge Binder) Core->Pos3 Pos6 Position 6 (Cl) (Solvent Front) Core->Pos6 Pos8 Position 8 (OMe) (Selectivity/Gatekeeper) Core->Pos8 Action3 Suzuki Coupling (Aryl/Heteroaryl) Pos3->Action3 Action6 SNAr / Buchwald (Solubilizing Amines) Pos6->Action6 Action8 Steric Clash vs. H-Bonding Pos8->Action8

Figure 2: Strategic vectors for functionalization of the scaffold in kinase inhibitor design.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine.

Reagents & Equipment[9]
  • Starting Material: 3-Amino-6-chloro-4-methoxypyridazine (1.0 eq).

  • Cyclizing Agent: Chloroacetaldehyde (50% wt in water, 1.5 eq).

  • Solvent: n-Butanol (or Ethanol).

  • Base: Sodium Bicarbonate (NaHCO

    
    ).
    
  • Monitoring: LCMS (ESI+), TLC (EtOAc/Hexane).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloro-4-methoxypyridazine (10 mmol) in n-Butanol (50 mL).

  • Addition: Add chloroacetaldehyde (15 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Self-Validating Checkpoint: Monitor the reaction via LCMS. The starting material (M+H) should disappear, and the product mass (M+H = 184/186, 3:1 ratio for Cl isotope) should appear.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Dilute the residue with water (20 mL) and carefully neutralize with saturated aqueous NaHCO

    
     until pH ~8. A precipitate should form.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , gradient 0-50% EtOAc in Hexanes) or recrystallize from Ethanol to yield the title compound as a pale yellow solid.
    

Quality Control & Characterization

To ensure the integrity of the scaffold before proceeding to library generation, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Look for the characteristic imidazole doublets (H2/H3) around

      
       7.8–8.2 ppm.
      
    • The pyridazine proton (H7) should appear as a singlet (due to substitution at C6 and C8) around

      
       6.8–7.2 ppm.
      
    • The methoxy singlet (

      
       ~4.0 ppm) must be present.
      
  • LCMS:

    • Observe the characteristic Chlorine isotope pattern (M and M+2 peaks with 3:1 intensity).

    • ESI+ m/z: 184.02 (Calculated for

      
      Cl).
      

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: Garrido, A. et al. European Journal of Medicinal Chemistry, 2021.

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives (Mps1 Inhibitors): Kusakabe, K. et al. Journal of Medicinal Chemistry, 2015.

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine: Goossens, L. et al. ChemistrySelect, 2021.

  • Regioselective Nucleophilic Aromatic Substitution: WuXi Biology QM Magic Class, Chapter 29.

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine

Application Note: AN-SYN-2026-04 Topic: Precision Synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine Source Material: 3-amino-6-chloropyridazine Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Topic: Precision Synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine Source Material: 3-amino-6-chloropyridazine

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogues) and SMA therapeutics (e.g., Risdiplam). This application note details a high-fidelity synthetic protocol for generating 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine from the commercially available 3-amino-6-chloropyridazine .

Unlike standard routes that often yield regioisomeric mixtures, this protocol utilizes a regioselective C8-magnesiation strategy (Knochel-Hauser base methodology) to introduce the methoxy substituent with high precision. This approach avoids the low yields associated with direct electrophilic substitution on the electron-deficient pyridazine ring.

Retrosynthetic Analysis & Strategy

The synthesis is divided into three distinct phases to ensure structural integrity and maximizing yield.

  • Phase I (Scaffold Construction): Condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde to form the bicyclic core.

  • Phase II (Regioselective Activation): Directed metalation at the C8 position using TMPMgCl·LiCl, followed by iodination. This step is critical as C8 is the most acidic position adjacent to the bridgehead nitrogen, but requires controlled conditions to prevent halogen scrambling.

  • Phase III (Nucleophilic Substitution): Selective SNAr displacement of the labile C8-iodide with methoxide, leveraging the superior leaving group ability of iodine over chlorine.

SynthesisRoute SM 3-Amino-6-chloropyridazine Core 6-Chloroimidazo[1,2-b]pyridazine SM->Core Phase I: Cyclization (ClCH2CHO, EtOH, Reflux) Inter 6-Chloro-8-iodoimidazo[1,2-b]pyridazine Core->Inter Phase II: C8-Activation (TMPMgCl·LiCl, I2) Product 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine Inter->Product Phase III: SnAr (NaOMe, MeOH)

Figure 1: Synthetic pathway overview highlighting the three-phase modular approach.

Detailed Experimental Protocols

Phase I: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

Objective: Construct the bicyclic fused ring system. Mechanism: N-alkylation of the pyridazine N2 followed by cyclodehydration.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
3-Amino-6-chloropyridazine 129.551.05.00 g
Chloroacetaldehyde (50% aq) 78.502.515.1 g (approx 12.5 mL)
Sodium Bicarbonate (NaHCO₃) 84.012.06.48 g
Ethanol (Absolute) --100 mL

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-amino-6-chloropyridazine (5.00 g) in Ethanol (100 mL).

  • Addition: Add Chloroacetaldehyde (50% wt. in water) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~20 mL.

  • Neutralization: Dilute with water (50 mL) and carefully add solid NaHCO₃ until pH ~8. Evolution of CO₂ will occur.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize the crude solid from EtOAc/Hexanes or purify via silica flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: 70–80% (approx. 4.2 g).

    • Appearance: Pale yellow to tan solid.

Phase II: Regioselective C8-Iodination

Objective: Install a reactive handle at C8 without disturbing the C6-Chlorine. Critical Insight: We utilize TMPMgCl·LiCl (Knochel-Hauser Base) . Unlike LiTMP, this magnesium base is less basic and more chemoselective, preventing nucleophilic attack on the chloro-pyridazine ring and suppressing "halogen dance" side reactions.

ReagentMWEquiv.[1][2][4][5][6][7]Amount
6-Chloroimidazo[1,2-b]pyridazine 153.571.02.00 g
TMPMgCl·LiCl (1.0 M in THF) -1.215.6 mL
Iodine (I₂) 253.811.54.95 g
THF (Anhydrous) --40 mL

Protocol:

  • Drying: Flame-dry a 100 mL Schlenk flask under Argon.

  • Solubilization: Dissolve the Phase I product (2.00 g) in anhydrous THF (30 mL) and cool to -78 °C (Dry ice/Acetone bath).

  • Metalation: Add TMPMgCl·LiCl solution dropwise over 10 minutes via syringe pump.

    • Note: Maintain internal temperature below -70 °C.

    • Aging:[8] Stir at -78 °C for 30 minutes. The solution typically turns deep red/orange, indicating magnesiation at C8.

  • Quench: Dissolve Iodine (4.95 g) in anhydrous THF (10 mL) and add it dropwise to the cold reaction mixture.

  • Warming: Allow the mixture to warm slowly to room temperature over 1 hour.

  • Workup: Quench with saturated aq. NH₄Cl (20 mL) followed by 10% aq. Na₂S₂O₃ (to reduce excess iodine).

  • Extraction: Extract with EtOAc (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Target: 6-Chloro-8-iodoimidazo[1,2-b]pyridazine.

    • Expected Yield: 65–75%.

Phase III: Selective Methoxylation (SNAr)

Objective: Displacement of the C8-Iodide with Methoxide. Selectivity Logic: The C8 position (ortho to bridgehead N) is highly activated. Iodine is a superior leaving group to Chlorine (weaker C-I bond). By controlling temperature and stoichiometry, we exclusively displace the I at C8, leaving the Cl at C6 intact.

ReagentMWEquiv.[1][2][4][5][6][7]Amount
6-Chloro-8-iodoimidazo[1,2-b]pyridazine 279.471.01.00 g
Sodium Methoxide (0.5 M in MeOH) 54.021.17.9 mL
Methanol (Anhydrous) --10 mL

Protocol:

  • Setup: Dissolve the Phase II product (1.00 g) in anhydrous Methanol (10 mL) in a vial.

  • Addition: Cool to 0 °C (Ice bath). Add the NaOMe solution dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature .

    • Critical Control:Do NOT heat. Heating may cause double substitution (displacing C6-Cl).

    • Monitoring: Check LCMS/TLC after 1 hour. Look for mass shift from 279 (Iodo) to 183 (Methoxy).

  • Workup: Once conversion is >95%, dilute with water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: The product is often pure enough after workup. If necessary, pass through a short silica plug.

    • Final Product: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine.[9]

    • Expected Yield: 85–90%.

Troubleshooting & Decision Logic

Use the following logic flow to address common synthetic deviations.

Troubleshooting Start Issue Detected Check1 Phase I: Low Yield? Start->Check1 Sol1 Check pH neutralization. Ensure Chloroacetaldehyde freshness. Check1->Sol1 Yes Check2 Phase II: Regioisomer Mix? Check1->Check2 No Sol2 Lower Temp to -78°C. Switch to TMPMgCl·LiCl (fresh). Check2->Sol2 Yes Check3 Phase III: Over-substitution (Dimethoxy)? Check2->Check3 No Sol3 Reduce NaOMe to 0.95 eq. Keep at 0°C. Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for yield and purity optimization.

Analytical Validation

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

  • Formula: C₇H₆ClN₃O

  • Molecular Weight: 183.59 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (s, 1H, H-3 imidazole)

    • δ 7.65 (s, 1H, H-2 imidazole)

    • δ 6.85 (s, 1H, H-7 pyridazine ring - note: shift due to methoxy)

    • δ 4.15 (s, 3H, -OCH₃)

  • LC-MS: [M+H]⁺ = 184.0/186.0 (3:1 Chlorine isotope pattern).

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ResearchGate. A comprehensive review on metal-catalyzed cross-couplings and cyclization methods for this scaffold.

  • Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles via Zinc and Magnesium Organometallics. ResearchGate. Details the specific use of TMPMgCl·LiCl for selective C8 metalation of 6-chloroimidazo[1,2-b]pyridazine.

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. NBInno. General properties and reactivity of the starting material.[1][8][10][11][12]

  • Synthesis of 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. ChemicalBook. Provides analogous conditions for cyclization reactions using alpha-halo carbonyls.

Sources

Application

Application Note: Nucleophilic Substitution (SNAr) of 8-Methoxy Group in Imidazo[1,2-b]pyridazines

[1] Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs, IRAK4 inhibitors). While the 6-po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs, IRAK4 inhibitors). While the 6-position is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyridazine ring, the 8-position—often occupied by a methoxy group in early intermediates—presents a distinct synthetic challenge.[1]

The 8-methoxy group is a poor leaving group compared to halides.[1] However, its displacement is critical for Structure-Activity Relationship (SAR) exploration, particularly for introducing hydrogen-bond donors or solubilizing moieties.[1] This guide details two validated protocols for this transformation:

  • The "Activation" Route (Standard): A robust, three-step sequence involving hydrolysis, chlorination, and SNAr.

  • The Direct Displacement Route (Advanced): A high-temperature, atom-economical approach suitable for robust substrates.[1]

Mechanistic Insight & Reactivity Profile

Electronic Landscape

The imidazo[1,2-b]pyridazine ring system is π-deficient.[1] The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect.[1]

  • C6 Position: Highly electrophilic.[1] Halogens at this position are readily displaced by amines, alkoxides, and thiols under mild conditions.

  • C8 Position: Less electrophilic than C6.[1] The methoxy group at C8 is mesomerically donating (+M), which further deactivates the position toward nucleophilic attack. Consequently, direct SNAr requires forcing conditions or prior activation.

The "Masking" Strategy

In many synthetic routes, the 8-methoxy group acts as a "masked" chloride. It is stable during early-stage couplings (e.g., Suzuki at C6 or C3) but can be converted back to a reactive center when diversification is required.[1]

Figure 1: Strategic divergence for functionalizing the 8-position. Path A is the industry standard for reliability; Path B is the "green" shortcut.

Protocol A: The "Activation" Route (Stepwise)

This protocol is recommended for valuable late-stage intermediates where yield reliability is paramount over step count.

Step 1: Hydrolysis (Demethylation)

Converts the 8-methoxy group to the 8-hydroxy (tautomerizing to the 8-oxo lactam).[1]

  • Reagents: 48% HBr (aq) and Acetic Acid (1:1 v/v).[1]

  • Conditions: Reflux (100–110 °C) for 4–16 hours.[1]

  • Procedure:

    • Dissolve the 8-methoxy substrate (1.0 equiv) in a mixture of glacial acetic acid (5-10 volumes) and 48% aqueous HBr (5-10 volumes).

    • Heat to reflux.[1] Monitor by LCMS (Target mass: M-14).[1]

    • Workup: Cool to RT. Carefully neutralize with saturated NaHCO₃ or NaOH (aq) to pH ~6-7. The lactam product often precipitates. Filter, wash with water, and dry.

    • Note: If product does not precipitate, extract with n-butanol or DCM/iPrOH (3:1).[1]

Step 2: Chlorination

Activates the 8-position by converting the lactam to the imidazo[1,2-b]pyridazin-8-yl chloride.[1]

  • Reagents: Phosphorus Oxychloride (POCl₃) (neat or in MeCN).[1]

  • Conditions: 80–100 °C for 2–4 hours.

  • Procedure:

    • Suspend the dried 8-oxo intermediate in POCl₃ (5–10 volumes).

    • Optional: Add catalytic N,N-dimethylaniline or DMF (1 drop) to accelerate the reaction.[1]

    • Heat to 90 °C. The suspension should clear as the chloride forms.

    • Workup: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃.[1] Extract with DCM or EtOAc.[1] Dry over MgSO₄ and concentrate.

    • Stability Warning: The 8-chloro derivative can be hydrolytically unstable; use immediately or store under inert atmosphere at -20 °C.[1]

Step 3: Nucleophilic Substitution (SNAr)

Displacement of the highly reactive chloride by the amine.

  • Reagents: Amine (1.5–3.0 equiv), DIPEA or TEA (2.0 equiv), solvent (EtOH, IPA, or NMP).

  • Conditions: 60–80 °C (thermal) or 100 °C (microwave) for 1–3 hours.

  • Procedure:

    • Dissolve 8-chloro intermediate in Ethanol or Isopropanol (0.2 M).[1]

    • Add the amine nucleophile and base.

    • Heat to 80 °C.

    • Workup: Concentrate solvent. Partition between EtOAc and water. Purify via flash chromatography (typically MeOH/DCM gradient).[1]

Protocol B: Direct Nucleophilic Displacement[1]

This method bypasses the hydrolysis/chlorination sequence but requires robust substrates that can withstand harsh conditions. It works best with unhindered primary amines.

Mechanism

The reaction proceeds via a Meisenheimer-like transition state.[1] The poor leaving group ability of methoxide is overcome by high thermal energy and the electron-deficiency of the protonated (or Lewis acid-complexed) heterocycle.[1]

Protocol
  • Reagents: Amine (neat or 5–10 equiv in NMP/DMSO).[1]

  • Catalyst (Optional): KF (Potassium Fluoride) or Lewis Acid (e.g., Yb(OTf)₃ - experimental).[1]

  • Conditions: 140–160 °C (Microwave preferred) for 30–60 mins.

Step-by-Step:

  • Preparation: In a microwave vial, combine the 8-methoxy substrate (1.0 equiv) and the amine (5–10 equiv). If the amine is valuable, use NMP as solvent (0.5 M) and add 2–3 equiv of amine + 3 equiv of DIPEA.

  • Reaction: Seal and heat in a microwave reactor to 150 °C for 45 minutes.

    • Thermal Alternative: Heat in a sealed pressure tube at 140 °C oil bath for 12–24 hours.

  • Monitoring: Check LCMS for conversion (M-OMe + Nuc). Note that demethylation (M-14) is a common side reaction if water is present.[1]

  • Workup: Dilute with water. If the product precipitates, filter. Otherwise, extract with EtOAc.

  • Purification: Reverse-phase HPLC is often required to separate the product from unreacted starting material or hydrolysis byproducts.[1]

Comparative Data & Selection Guide

FeatureProtocol A: Activation (Stepwise)Protocol B: Direct Displacement
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Step Count 3 Steps1 Step
Overall Yield 40–60% (Cumulative)20–70% (Highly Variable)
Substrate Scope Broad (Tolerates sensitive groups if protected)Limited (Requires thermal stability)
Key Risk Hydrolysis of Cl intermediate; long process timeIncomplete conversion; demethylation side-product
Best For Complex APIs , SAR library generationSimple analogs , initial scouting

Troubleshooting & Optimization

Problem: Incomplete Hydrolysis (Step 1 of Protocol A)
  • Cause: Poor solubility in AcOH/HBr.[1]

  • Solution: Add a co-solvent like sulfolane or perform the reaction in a sealed tube at higher temperature (120 °C).

Problem: "Stalled" SNAr (Protocol B)
  • Cause: Nucleophile is too bulky or basicity is insufficient.[1]

  • Solution:

    • Switch to LiHMDS deprotonation: Pre-mix amine with LiHMDS (1.1 equiv) in THF to generate the lithium amide, then add the substrate. This creates a more potent nucleophile.

    • Add KF on Alumina or Cs₂CO₃ to assist in the elimination of the methoxy group.

Problem: Regioselectivity (If C6-Cl is also present)[1]
  • Scenario: Substrate has 6-Cl and 8-OMe.[1][2][3]

  • Outcome: The 6-Cl is significantly more reactive.[1]

  • Strategy: If you need to modify C8 while keeping C6-Cl intact, you must use Protocol A, but be aware that POCl₃ might not be needed if C6 is already Cl. Correction: You cannot selectively displace 8-OMe over 6-Cl.[1] You must displace 6-Cl first (or protect it), or exploit the fact that 6-Cl reacts at RT, while 8-OMe requires 150 °C.[1]

References

  • General Reactivity of Pyridazines

    • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.[1]

    • Source: Wageningen University & Research.
    • URL:[Link][1]

  • Imidazo[1,2-b]pyridazine Functionalization

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1]

    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

  • Direct Amination of Methoxy-Heterocycles

    • Title: Rapid Amination of Methoxy Pyridines with Aliph
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Kinase Inhibitors (IRAK4)

    • Title: Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors.
    • Source: European Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Regioselective Halogenation of Imidazo[1,2-b]pyridazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Imidazo[1,2-b]pyridazines The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features have led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways. Halogenated derivatives of this scaffold are of particular interest as they serve as versatile synthetic intermediates for the introduction of further molecular complexity through various cross-coupling reactions. The ability to regioselectively install a halogen atom onto the imidazo[1,2-b]pyridazine backbone is therefore a critical step in the development of novel drug candidates. This guide provides a detailed overview of the principles and protocols for the regioselective halogenation of imidazo[1,2-b]pyridazines, with a focus on bromination and iodination at the C-3 position.

Understanding the Regioselectivity: A Mechanistic Perspective

The regioselectivity of electrophilic halogenation on the imidazo[1,2-b]pyridazine scaffold is dictated by the electronic properties of the fused ring system. The imidazole ring is generally more susceptible to electrophilic attack than the pyridazine ring. Within the imidazole moiety, the C-3 position is the most electron-rich and sterically accessible site for electrophilic substitution.

The preference for C-3 halogenation can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at the C-3 position allows for the positive charge to be delocalized over the nitrogen atoms of the imidazole ring without disrupting the aromaticity of the pyridazine ring, leading to a more stable intermediate compared to attack at other positions. This inherent electronic preference allows for highly regioselective halogenation under appropriate reaction conditions.

A plausible mechanism for the electrophilic halogenation at the C-3 position is depicted below:

Electrophilic Halogenation Mechanism cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Halogenating_Agent N-X (NBS or NIS) Electrophile X+ Halogenating_Agent->Electrophile Activation Imidazopyridazine Imidazo[1,2-b]pyridazine Wheland_Intermediate Wheland Intermediate (C-3 Attack) Imidazopyridazine->Wheland_Intermediate X+ Product 3-Halo-imidazo[1,2-b]pyridazine Wheland_Intermediate->Product Deprotonation Deprotonation Base

Figure 1: A simplified workflow for the regioselective halogenation of imidazo[1,2-b]pyridazines.

Protocols for Regioselective Halogenation

The following protocols provide detailed, step-by-step methodologies for the regioselective bromination and iodination of the imidazo[1,2-b]pyridazine scaffold at the C-3 position.

Protocol 1: Regioselective C-3 Iodination using N-Iodosuccinimide (NIS)

This protocol is based on a reported procedure for the efficient iodination of a substituted imidazo[1,2-b]pyridazine derivative.[1]

Materials:

  • Substituted imidazo[1,2-b]pyridazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the imidazo[1,2-b]pyridazine derivative (1.0 eq) in acetonitrile or DMF, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-iodo-imidazo[1,2-b]pyridazine.

A patent also describes the iodination of (S)-3-(imidazo[l,2-b]pyridazin-6-ylaminomethyl)-pyrrolidine-l-carboxylic acid tert-butyl ester using N-iodosuccinimide in DMF overnight to yield the 3-iodo product.[2]

Protocol 2: Regioselective C-3 Bromination using N-Bromosuccinimide (NBS)

While a specific, detailed protocol for the direct bromination of a simple imidazo[1,2-b]pyridazine with NBS was not found in the initial search, a general procedure can be inferred from the successful bromination of a substituted analog and the common practices for brominating similar heterocyclic systems. The following is a representative protocol.

Materials:

  • Substituted imidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the imidazo[1,2-b]pyridazine derivative (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.05-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture under a nitrogen atmosphere and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 3-bromo-imidazo[1,2-b]pyridazine.

A patent describes the bromination of a cyclized intermediate to afford a 3-bromo-6-chloro-imidazo[1,2-b]pyridazine derivative, confirming the feasibility of this transformation.[2] The existence of 3-bromo-6-chloroimidazo[1,2-b]pyridazine is also a key starting material in other synthetic routes.[3][4][5]

Comparative Data on Regioselective Halogenation

The following table summarizes the key aspects of the regioselective halogenation of imidazo[1,2-b]pyridazine scaffolds based on the available literature.

Halogenating AgentSubstrateSolventConditionsYieldReference
N-Iodosuccinimide (NIS)Substituted imidazo[1,2-b]pyridazineAcetonitrileRoom Temperature96%[1]
N-Iodosuccinimide (NIS)(S)-3-(imidazo[l,2-b]pyridazin-6-ylaminomethyl)-pyrrolidine-l-carboxylic acid tert-butyl esterDMFRoom Temperature, OvernightNot specified[2]
Not specifiedSubstituted imidazo[1,2-b]pyridazineNot specifiedNot specifiedNot specified[2]

Experimental Workflow and Logical Relationships

The overall process from the starting imidazo[1,2-b]pyridazine scaffold to the final halogenated product and its subsequent use in cross-coupling reactions can be visualized as follows:

Halogenation Workflow Start Imidazo[1,2-b]pyridazine Scaffold Halogenation Regioselective Halogenation (NBS or NIS) Start->Halogenation Product 3-Halo-imidazo[1,2-b]pyridazine Halogenation->Product Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Product->Cross_Coupling Final_Product Functionalized Imidazo[1,2-b]pyridazine Derivatives Cross_Coupling->Final_Product

Sources

Application

Application Note: Advanced One-Pot Cyclization Strategies for 8-Methoxyimidazo[1,2-b]pyridazine Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors, CNS-active agents, and β-amyloid radioligands[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors, CNS-active agents, and β-amyloid radioligands[1]. Specifically, the 8-methoxy substituted derivatives offer unique physicochemical properties, modulating lipophilicity and providing critical hydrogen-bond acceptor interactions within target active sites. This application note details two highly efficient, self-validating one-pot cyclization protocols for synthesizing 8-methoxyimidazo[1,2-b]pyridazine derivatives: a microwave-assisted α-haloketone condensation[2] and a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[3].

Scientific Rationale & Mechanistic Causality

The synthesis of the imidazo[1,2-b]pyridazine core fundamentally relies on the nucleophilic nature of 3-aminopyridazines. However, the introduction of a methoxy group at the C-4 position of the starting material (which becomes the C-8 position in the final fused bicyclic system) significantly alters the electronic landscape of the molecule.

The Causality of Regioselectivity: The 4-methoxy group exerts a strong electron-donating resonance (+M) effect. This enriches the electron density of the adjacent pyridazine ring nitrogen (N-2), making it the most nucleophilic center in the molecule[4].

  • In Method A (α-haloketone condensation) , this enhanced nucleophilicity dictates the initial attack on the electrophilic α-carbon of the haloketone, followed by the cyclization of the exocyclic amine onto the carbonyl carbon[1].

  • In Method B (GBB-3CR) , the one-pot sequential reaction requires the initial formation of a Schiff base. The steric hindrance of the methoxy group can impede this step; therefore, the application of a targeted Lewis acid (e.g., Sc(OTf)₃) is required to sufficiently activate the aldehyde for imine formation before the isocyanide nucleophilic attack[3].

Workflow Start 3-Amino-4-methoxypyridazine (Starting Material) Condensation Method A: α-Haloketone Condensation Start->Condensation GBB Method B: GBB-3CR (Aldehyde + Isocyanide) Start->GBB MW Microwave Irradiation (140°C, 30 min) Condensation->MW Thermal Lewis Acid Catalysis (80°C, 2 h) GBB->Thermal Core 8-Methoxyimidazo[1,2-b]pyridazine Scaffold MW->Core Thermal->Core Validation In-Process Control: LC-MS & TLC Core->Validation Final Target Compound (e.g., Kinase Inhibitor) Validation->Final Downstream Functionalization

Workflow for the one-pot synthesis and downstream functionalization of 8-methoxyimidazo[1,2-b]pyridazines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Microwave-Assisted One-Pot Cyclization

This method utilizes microwave irradiation to overcome the activation energy barrier caused by the steric bulk of the 8-methoxy group, drastically reducing reaction times from hours to minutes[2].

Reagents:

  • 6-Chloro-4-methoxy-pyridazin-3-amine (1.0 eq, 10 mmol)

  • Chloroacetaldehyde (50% wt in water, 1.5 eq, 15 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq, 20 mmol)

  • Solvent: Isopropanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the pyridazin-3-amine and NaHCO₃ in the Isopropanol/Water mixture. Causality: The mild base NaHCO₃ neutralizes the HCl generated during cyclization, preventing the protonation of the nucleophilic ring nitrogen[1].

  • Addition: Add chloroacetaldehyde dropwise at room temperature. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 140°C over 5 minutes and hold for 30 minutes at a maximum power of 150 W[2].

  • IPC Validation (Self-Validation Step): Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Validation Criteria: Disappearance of the starting material mass[M+H]⁺ 160.0 and appearance of the target mass [M+H]⁺ 184.0 (for 6-chloro-8-methoxyimidazo[1,2-b]pyridazine).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: 0-5% Methanol in Dichloromethane).

Protocol B: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB-3CR is an atom-economical approach to highly functionalized 3-amino-8-methoxyimidazo[1,2-b]pyridazines[3].

Reagents:

  • 6-Chloro-4-methoxy-pyridazin-3-amine (1.0 eq, 5 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq, 5.5 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.2 eq, 6.0 mmol)

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Solvent: Anhydrous Ethanol (15 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask under an N₂ atmosphere, combine the pyridazin-3-amine, aldehyde, and Sc(OTf)₃ in anhydrous ethanol. Stir at 60°C for 1 hour. Causality: Sc(OTf)₃ is a water-tolerant Lewis acid that strongly coordinates to the aldehyde carbonyl, accelerating Schiff base formation despite the electron-rich, sterically hindered nature of the 4-methoxypyridazine[3].

  • Isocyanide Addition: Cool the mixture slightly to 40°C and add the isocyanide dropwise.

  • Cyclization: Heat the reaction mixture to 80°C and stir for an additional 2 hours.

  • IPC Validation (Self-Validation Step): Perform TLC (Eluent: Hexane/Ethyl Acetate 1:1).

    • Validation Criteria: The highly fluorescent spot corresponding to the starting aminopyridazine (Rf ~0.2) should be replaced by a new, UV-active product spot (Rf ~0.5).

  • Workup & Isolation: Quench the reaction with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry the combined organic phases over MgSO₄, filter, and evaporate. Triturate the resulting solid with cold diethyl ether to afford the pure product.

Mechanism Step1 3-Amino-4-methoxypyridazine + Aldehyde Step2 Schiff Base Formation (Imine Intermediate) Step1->Step2 -H2O (Lewis Acid) Step3 Isocyanide Addition (Nucleophilic Attack) Step2->Step3 + Isocyanide Step4 Nitrilium Ion Intermediate Step3->Step4 Step5 Intramolecular Cyclization (5-Exo-Dig) Step4->Step5 Ring Closure Step6 Proton Transfer & Aromatization Step5->Step6 Product 3-Amino-8-methoxyimidazo [1,2-b]pyridazine Step6->Product

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) 3-component reaction.

Quantitative Data Presentation

The selection of the cyclization method depends heavily on the desired substitution pattern for downstream drug development (e.g., C3/C6 cross-coupling)[4]. The table below summarizes the technical metrics of both validated protocols.

ParameterMethod A: MW-Assisted CondensationMethod B: GBB-3CR Multicomponent
Primary Output Unsubstituted C3 positionHighly functionalized C3-amino derivatives
Reaction Time 30 Minutes3 Hours
Temperature 140°C (Microwave)60°C to 80°C (Thermal)
Average Yield 75% - 85%65% - 80%
Atom Economy Moderate (Loss of H₂O and HCl)High (Loss of H₂O only)
Downstream Utility Ideal for C3 direct arylation (Pd-catalyzed)[4]Ideal for bulky kinase active-site binding[1]

References

  • Title : Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach Source : beilstein-journals.org URL : 3

  • Title : Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source : nih.gov URL : 1

  • Title : Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation Source : researchgate.net URL : 2

  • Title : Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source : researchgate.net URL : 4

  • Title : Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source : ias.ac.in URL : 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability Protocol for 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

Document ID: TS-IMP-6CL-8OMe-001 Department: Chemical Stability & Application Science Last Updated: October 26, 2023[1] Core Directive: Reactivity & Stability Overview Executive Summary: 6-Chloro-8-methoxyimidazo[1,2-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-IMP-6CL-8OMe-001 Department: Chemical Stability & Application Science Last Updated: October 26, 2023[1]

Core Directive: Reactivity & Stability Overview

Executive Summary: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine is an electron-deficient fused heterocycle.[1] Its stability under basic conditions is governed by the high electrophilicity of the pyridazine ring. While the scaffold resists mild bases (e.g., carbonates, bicarbonates) used in standard cross-couplings (Suzuki-Miyaura), it is highly susceptible to Nucleophilic Aromatic Substitution (


)  at the C6 position and, to a lesser extent, the C8 position under forcing conditions.[1]

Critical Stability Rule:

Avoid strong nucleophilic bases (alkoxides, hydroxides) at elevated temperatures (>60°C). The C6-Chloro group acts as a "hotspot" for displacement, leading to irreversible byproduct formation.[1]

Molecular Reactivity Map

The following diagram illustrates the electrophilic sites and potential degradation pathways. Understanding this resonance contribution is essential for predicting side reactions.

ReactivityMap cluster_legend Reactivity Legend Core 6-Chloro-8-methoxy imidazo[1,2-b]pyridazine C6 C6 Position (Cl) Primary Electrophile Core->C6 High Reactivity C8 C8 Position (OMe) Secondary Electrophile Core->C8 Moderate Reactivity Hydrolysis Hydrolysis Product (6-OH / Pyridazinone) C6->Hydrolysis Aq. NaOH/LiOH (Heat) Substitution S_NAr Product (6-Alkoxy / 6-Amino) C6->Substitution Alkoxides/Amines Exchange Trans-etherification (8-Alkoxy Exchange) C8->Exchange RO- / ROH (Reflux) key Red = High Risk | Yellow = Moderate Risk

Figure 1: Electrophilic susceptibility map.[1] The C6-Cl bond is the primary site of failure under basic nucleophilic conditions.

Troubleshooting Guide: Common Failure Modes

Use this matrix to diagnose unexpected results in your LCMS or NMR data.

Scenario A: The "Hydrolysis" Effect

Observation: LCMS shows a mass shift of -18 Da (loss of Cl, gain of OH) or +16 Da (if observing [M+H]).[1] The product is likely UV-active but highly polar. Mechanism: Hydroxide ions (


) attack C6, displacing chloride.[1] The resulting 6-hydroxy product rapidly tautomerizes to the thermodynamically stable pyridazinone .
Root Cause: 
  • Use of strong aqueous bases (NaOH, KOH, LiOH) at

    
    .[1]
    
  • Prolonged exposure to aqueous carbonate at reflux (>80°C).[1] Corrective Action:

  • Switch Base: Use mild, non-nucleophilic bases like

    
     or 
    
    
    
    .[1]
  • Buffer: If aqueous conditions are required, buffer to

    
    .
    
  • Temperature: Keep reaction temperature

    
     if using aqueous base.
    
Scenario B: The "Scrambled Ether" Effect

Observation: LCMS shows a mass shift of +14 Da (Methyl to Ethyl) or appearance of unexpected alkyl chains. Mechanism: Trans-etherification .[1] If you use Sodium Ethoxide (NaOEt) in Ethanol, the ethoxide attacks C8, displacing the methoxy group. Alternatively, it attacks C6, displacing the chloro. Root Cause: Mismatch between the alkoxide base and the alcohol solvent (e.g., using NaOEt in MeOH or vice versa).[1] Corrective Action:

  • Match Solvent/Base: Always use NaOMe in MeOH or NaOEt in EtOH.

  • Steric Bulk: Use bulky bases like Potassium tert-butoxide (KOtBu) in non-nucleophilic solvents (THF, Toluene) to prevent nucleophilic attack.[1]

Scenario C: The "Missing Halogen"

Observation: Complete loss of the Chlorine signal in NMR; product mass corresponds to amine substitution. Mechanism:


 by amine solvents or reagents.
Root Cause:  Using primary or secondary amines (e.g., morpholine, piperidine) as bases or solvents.[1]
Corrective Action: 
  • Use tertiary amines (DIPEA, TEA) or inorganic bases.[1] The imidazo[1,2-b]pyridazine core is activated enough to react with secondary amines even without a catalyst.[1]

Base Compatibility Matrix

Reference for experimental design.

Base ClassSpecific BaseCompatibilityNotes
Carbonates

High Safe for Suzuki/Buchwald couplings up to 100°C.
Phosphates

High Excellent for anhydrous Suzuki couplings.[1]
Tertiary Amines

, DIPEA
High Non-nucleophilic; safe as acid scavengers.[1]
Hydroxides

Low Causes hydrolysis to pyridazinone.[1] Use only at

.
Alkoxides

Critical Causes

at C6 or trans-etherification at C8.[1]
Bulky Alkoxides

Medium Safe in non-polar solvents (Toluene); risky in polar aprotic solvents (DMF).[1]

Validated Protocols

Protocol A: Stability "Stress Test"

Use this to validate your specific batch or reaction conditions.

  • Preparation: Dissolve 5 mg of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine in 1 mL of the target solvent (e.g., THF/Water 1:1).

  • Induction: Add 2 equivalents of the base .

  • Incubation: Heat to the intended reaction temperature (e.g., 60°C) for 1 hour.

  • Analysis: Take a 50

    
     aliquot, dilute with Acetonitrile, and inject into LCMS.
    
    • Pass: >98% Parent peak.

    • Fail: Appearance of [M-Cl+OH] or [M-Cl+OR] peaks.[1]

Protocol B: Safe Workup Procedure

To prevent degradation during isolation.

  • Quench: Do not quench with strong caustic solution (1N NaOH). Instead, quench with Saturated Ammonium Chloride (

    
    )  or water.[1]
    
  • pH Adjustment: If the reaction mixture is highly basic, adjust pH to ~7-8 using dilute HCl or Citric Acid before extraction. Note: The imidazole nitrogen can protonate at low pH (<3), driving the compound into the aqueous layer.

  • Extraction: Extract with Ethyl Acetate or DCM.[1]

  • Drying: Dry over

    
     (neutral) rather than basic drying agents if the product is sensitive.
    

References

  • Synthesis and Reactivity of Imidazo[1,2-b]pyridazines. Journal of Medicinal Chemistry. Discusses the electrophilic nature of the C6 position and susceptibility to nucleophilic attack. [1]

  • Nucleophilic Arom

    
    ) Mechanisms. Master Organic Chemistry. Foundational principles explaining why electron-deficient heterocycles like pyridazines undergo substitution rather than electrophilic attack. 
    
  • Hydrolysis of Chloropyridazines. ResearchGate. Kinetic data on the hydrolysis rates of chlorinated pyridazine derivatives under varying pH conditions.

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

Case ID: REC-IMDZ-006 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide Application Scientist: Senior Technical Lead, Process Chemistry Division Executive Summary & Chemical Context[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-IMDZ-006 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide Application Scientist: Senior Technical Lead, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound Analysis: 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine is a fused bicyclic heteroaromatic system.

  • Structural Features: It contains a basic bridgehead nitrogen (pKa ~3.5–4.5) and a lipophilic chloro-substituent. The methoxy group at position 8 adds electron density but maintains moderate polarity.

  • Solubility Profile: This scaffold exhibits "Goldilocks" polarity—soluble in chlorinated solvents (DCM) and polar aprotics (DMSO, DMF), but sparingly soluble in non-polar alkanes (Heptane, Hexane).

  • Purification Challenge: The primary challenge with imidazo[1,2-b]pyridazines is their tendency to "oil out" rather than crystallize due to π-stacking interactions and low melting points of impurities.

Solvent Selection Matrix

Do not rely on a single solvent trial. Use this matrix based on your crude purity and specific impurity profile.

Primary Solvent Systems (Single Phase)
SolventTemperature Differential (

T)
SuitabilityTechnical Notes
Ethanol (EtOH) High (

C to

C)
Best Overall The industry standard for imidazo[1,2-b]pyridazines. Dissolves the compound well at reflux; poor solubility at

C.
Ethyl Acetate (EtOAc) ModerateHigh Purity Excellent for removing polar tarry impurities. Yields may be lower than EtOH, but crystal quality is often superior.
Acetonitrile (MeCN) ModerateSpecific Impurities Use if your crude contains non-polar side products. MeCN holds non-polars better than EtOH upon cooling.
Isopropanol (IPA) HighAlternative Use if EtOH yields are too low (higher boiling point allows more solute at reflux).
Binary Solvent Systems (Anti-Solvent)
Solvent PairRatio (v/v)MethodUse Case
EtOAc / n-Heptane 1:2 to 1:5Dissolve in hot EtOAc; add hot Heptane until turbid; cool slowly.Standard Method. Best for avoiding oiling out. Heptane acts as a gentle anti-solvent.
EtOH / Water 4:1 to 1:1Dissolve in hot EtOH; add water dropwise.Polar Impurities. Good for removing inorganic salts (NaCl/KBr) from previous coupling steps.
DCM / Hexane 1:3Dissolve in DCM; layer Hexane on top (vapor diffusion).Small Scale. Best for obtaining X-ray quality crystals, not for bulk purification.

Decision Logic: Selecting Your Workflow

Use the following logic flow to determine the optimal purification route for your specific batch.

Recrystallization_Logic Start Start: Crude 6-Cl-8-OMe-imidazo[1,2-b]pyridazine PurityCheck Check Crude Purity (LCMS/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Tarry PurityCheck->LowPurity SolventTest Solubility Test: Hot EtOH HighPurity->SolventTest PreTreat Pre-treatment: Silica Plug / Charcoal LowPurity->PreTreat Dissolves Fully Dissolves SolventTest->Dissolves Yes Insoluble Insoluble/Oils Out SolventTest->Insoluble No RouteA Route A: Single Solvent (EtOH) Dissolves->RouteA RouteB Route B: Binary (EtOAc/Heptane) Insoluble->RouteB PreTreat->SolventTest

Figure 1: Decision tree for selecting the purification strategy based on crude material state.

Detailed Experimental Protocol

Protocol A: The "Standard" Ethanol Recrystallization

Recommended for batches with >85% crude purity.

  • Preparation: Place crude 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (absolute) at a ratio of 5 mL per gram of crude.

  • Heating: Heat the mixture to reflux (

    
    C).
    
    • Observation: If the solid does not fully dissolve after 5 minutes at reflux, add more EtOH in 1 mL increments.

    • Critical Check: If the solution is dark/black, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling promotes oiling.

  • Finishing: Once at room temperature, place in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold EtOH (

    
    C).
    
  • Drying: Dry under vacuum at

    
    C for 4 hours.
    
Protocol B: The "Anti-Oiling" EtOAc/Heptane Method

Recommended if the compound oiled out in Protocol A.

  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate at reflux (

    
    C).
    
  • Anti-Solvent Addition: While maintaining reflux, add n-Heptane dropwise.

  • Endpoint: Stop adding Heptane when a persistent cloudiness (turbidity) is observed that does not disappear after 30 seconds of stirring.

  • Re-solubilization: Add a few drops of EtOAc to just clear the solution (make it transparent again).

  • Seeding (Crucial): Remove from heat. Add a tiny crystal of pure product (seed) if available.

  • Cooling: Allow to cool to room temperature undisturbed. The product should crystallize as needles or prisms.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky goo) instead of crystallizing. What happened?

Cause: The cooling was too rapid, or the impurity profile lowered the melting point of the mixture below the solvent boiling point. Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of solvent if needed).

  • Seed the solution with a pure crystal at a temperature slightly below the boiling point.

  • Cool extremely slowly (wrap the flask in a towel or submerge in a hot water bath and let the bath cool naturally).

  • Switch to Route B (EtOAc/Heptane) , as heptane reduces the solubility of the oil phase more effectively than alcohols.

Q2: The crystals are colored (yellow/brown) but should be off-white.

Cause: Conjugated organic impurities or oxidized byproducts. Fix: Perform a Charcoal Treatment . Dissolve the crude in hot ethanol, add activated carbon (5-10% by weight), reflux for 15 minutes, and filter hot through a Celite pad. Then proceed with crystallization.[1]

Q3: I have low recovery yield (<50%).

Cause: The compound is too soluble in the cold solvent. Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling step to get a "second crop."

  • Switch to a less polar solvent system (e.g., if using EtOH, switch to EtOH/Water or EtOAc/Heptane).

Q4: Can I use this for the Hydrochloride salt form?

Yes, but modify the solvent. Salts are much more polar.

  • Do NOT use: EtOAc/Heptane (it will not dissolve).

  • USE: Ethanol/Water or Methanol/Isopropanol . You need the high polarity of water or methanol to dissociate the ionic lattice during dissolution.

References

  • Synthesis and Purification of Imidazo[1,2-b]pyridazine Derivatives. Source: Patent JPH0240387A (Google Patents). Relevance: Describes the use of ethanol for the recrystallization of 6-chloroimidazo[1,2-b]pyridazine salts.

  • Solubility and Purification of 6-Substituted Imidazo[1,2-b]pyridazines. Source:ACS Medicinal Chemistry Letters, "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent...[2] Inhibitors" (2019).[3] Relevance: Details the purification of analogs using ethyl acetate and silica chromatography, establishing solubility baselines.

  • General Recrystallization Strategies for Nitrogen Heterocycles. Source:Thieme Connect, "Product Class 8: Pyridazines" (Science of Synthesis). Relevance: Validates the use of EtOAc/Petroleum Ether (Heptane equivalent) for pyridazine ring systems.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Reactivity of 8-Methoxy and 8-Chloro Imidazo[1,2-b]pyridazines for Drug Discovery

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic functionalization of this ring system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic functionalization of this ring system is paramount for modulating the physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. The 8-position of the imidazo[1,2-b]pyridazine ring system offers a key vector for modification. This guide provides a comparative analysis of the reactivity of two key analogs: the electron-rich 8-methoxy- and the electron-neutral/weakly deactivating 8-chloroimidazo[1,2-b]pyridazine. Understanding the distinct reactivity profiles of these two building blocks is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes to novel therapeutics.

This guide will delve into the electronic properties of these substituents and their influence on key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. Experimental data and detailed protocols are provided to offer a practical framework for synthetic planning.

The Influence of 8-Position Substituents on the Electronic Landscape of the Imidazo[1,2-b]pyridazine Core

The reactivity of the imidazo[1,2-b]pyridazine ring is governed by the electron distribution within the bicyclic system. The nitrogen atoms in the pyridazine ring are inherently electron-withdrawing, creating regions of electron deficiency. Conversely, the imidazole ring is generally considered electron-rich. The nature of the substituent at the 8-position significantly perturbs this electronic landscape, thereby dictating the preferred sites and rates of chemical reactions.

8-Methoxy Group (Electron-Donating): The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density of the pyridazine ring, particularly at the ortho and para positions. This has profound implications for both electrophilic and nucleophilic reactions.

8-Chloro Group (Electron-Withdrawing): The chloro group is a deactivating substituent due to its strong inductive electron-withdrawing nature (-I effect). While it does possess a weak resonance-donating ability (+M effect), the inductive effect is more pronounced. This results in a general decrease in the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack.

Comparative Reactivity in Key Synthetic Transformations

The divergent electronic properties of the 8-methoxy and 8-chloro substituents lead to distinct reactivity patterns in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Handles

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in drug discovery.[2] The 8-chloroimidazo[1,2-b]pyridazine is an excellent substrate for these transformations, while the 8-methoxy analog is generally unreactive under standard conditions.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3] The 8-chloroimidazo[1,2-b]pyridazine readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Expected Reactivity: The 8-chloro derivative is expected to undergo Suzuki-Miyaura coupling with various boronic acids in good to excellent yields. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the C-Cl bond. In contrast, the 8-methoxy derivative is unreactive as the C-O bond is not readily cleaved by palladium(0) catalysts.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling

Substituent at C8Coupling PartnerTypical ConditionsExpected Outcome
-Cl Arylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °CHigh yield of coupled product
-OCH₃ Arylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °CNo reaction

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2] Similar to the Suzuki-Miyaura coupling, the 8-chloroimidazo[1,2-b]pyridazine is a suitable substrate for this transformation.

Expected Reactivity: The 8-chloro derivative can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. The 8-methoxy derivative is not amenable to this reaction.

Table 2: Predicted Outcome of Buchwald-Hartwig Amination

Substituent at C8Coupling PartnerTypical ConditionsExpected Outcome
-Cl Primary/Secondary AminePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CGood to excellent yield of aminated product
-OCH₃ Primary/Secondary AminePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CNo reaction
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[4] The reactivity of the 8-substituted imidazo[1,2-b]pyridazines in SNAr reactions is a direct consequence of the electronic nature of the substituent.

Expected Reactivity: The 8-chloroimidazo[1,2-b]pyridazine, being electron-deficient, is expected to be more reactive towards nucleophilic attack than the 8-methoxy analog. However, the methoxy group itself can act as a leaving group under certain conditions, particularly with strong nucleophiles or under forcing conditions, although this is generally less favorable than displacement of a halide. The primary site of nucleophilic attack on the imidazo[1,2-b]pyridazine ring system is typically the pyridazine ring.

Table 3: Predicted Outcome of Nucleophilic Aromatic Substitution with an Amine

Substituent at C8NucleophileTypical ConditionsExpected Outcome
-Cl Secondary Amine (e.g., Morpholine)DMSO, K₂CO₃, 120 °CModerate to good yield of the 8-amino product
-OCH₃ Secondary Amine (e.g., Morpholine)DMSO, K₂CO₃, 120 °CLow to no reaction
Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic systems. The imidazo[1,2-b]pyridazine ring system's reactivity towards electrophiles is primarily dictated by the electron-rich imidazole moiety.

Expected Reactivity: The 8-methoxy group, being strongly activating, will significantly enhance the rate of electrophilic substitution on the imidazo[1,2-b]pyridazine ring system compared to the deactivating 8-chloro substituent. Based on the analysis of the related imidazo[1,2-a]pyrazine system, electrophilic attack is predicted to occur at the C3 position of the imidazole ring.[5]

Table 4: Predicted Outcome of Electrophilic Bromination

Substituent at C8ReagentTypical ConditionsExpected Outcome
-OCH₃ N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtHigh yield of the 3-bromo-8-methoxy product
-Cl N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtSlower reaction, lower yield of the 3-bromo-8-chloro product

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Synthesis of Starting Materials

The synthesis of the 8-substituted imidazo[1,2-b]pyridazines typically begins with a substituted 3-aminopyridazine.

The synthesis of 8-methoxyimidazo[1,2-b]pyridazine would likely start from 3-amino-4-methoxypyridazine, followed by cyclization with chloroacetaldehyde.

Protocol 1: Suzuki-Miyaura Coupling of 8-Chloroimidazo[1,2-b]pyridazine

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of halo-pyridazines.[3]

Materials:

  • 8-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 8-chloroimidazo[1,2-b]pyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 8-Chloroimidazo[1,2-b]pyridazine

This protocol is based on a reported procedure for the amination of a similar imidazo[1,2-b]pyridazine derivative.[7]

Materials:

  • 8-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.4 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, add 8-chloroimidazo[1,2-b]pyridazine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried vial.

  • Add the amine and anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Electrophilic Bromination of 8-Methoxyimidazo[1,2-b]pyridazine

This protocol is a general procedure for the bromination of electron-rich aromatic compounds.

Materials:

  • 8-Methoxyimidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile

Procedure:

  • Dissolve 8-methoxyimidazo[1,2-b]pyridazine in acetonitrile and cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of Reaction Pathways

Suzuki-Miyaura Coupling of 8-Chloroimidazo[1,2-b]pyridazine

Suzuki_Miyaura cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Reactant1 8-Chloro-imidazo[1,2-b]pyridazine OxAdd Oxidative Addition Reactant1->OxAdd Reactant2 Arylboronic Acid Transmetal Transmetalation Reactant2->Transmetal Base Catalyst Pd(0)L_n Catalyst->OxAdd OxAdd->Transmetal Ar-Pd(II)-Cl(L_n) RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar'(L_n) Byproduct Boron Salts Transmetal->Byproduct RedElim->Catalyst Regeneration Product 8-Aryl-imidazo[1,2-b]pyridazine RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 8-chloroimidazo[1,2-b]pyridazine.

Electrophilic Bromination of 8-Methoxyimidazo[1,2-b]pyridazine

Electrophilic_Bromination Start 8-Methoxy-imidazo[1,2-b]pyridazine Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + Br+ Electrophile N-Bromosuccinimide (NBS) Electrophile->Intermediate Product 3-Bromo-8-methoxy-imidazo[1,2-b]pyridazine Intermediate->Product - H+

Caption: Mechanism of electrophilic bromination of 8-methoxyimidazo[1,2-b]pyridazine at the C3 position.

Conclusion

The choice between an 8-methoxy and an 8-chloro substituent on the imidazo[1,2-b]pyridazine scaffold has a profound impact on its chemical reactivity, offering distinct strategic advantages in drug design and synthesis. The 8-chloro derivative serves as a versatile handle for diversification through palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. In contrast, the 8-methoxy analog is a strongly activated system for electrophilic substitution, providing a direct route to functionalization of the electron-rich imidazole ring. A thorough understanding of these divergent reactivity profiles allows medicinal chemists to design more efficient and innovative synthetic routes towards novel imidazo[1,2-b]pyridazine-based therapeutics.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Semantic Scholar. Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. [Link]

  • Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • International Journal of Research in Engineering and Science. Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. [Link]

  • ResearchGate. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

Executive Summary & Scientific Context 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS: 17276-24-1) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS: 17276-24-1) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural similarity to biologically active pharmacophores necessitates a "Universal Precaution" approach.

This guide moves beyond basic compliance, offering a risk-based operational framework.[1][2][3][4][5][6] We treat this compound not just as a chemical irritant, but as a potential bioactive agent, requiring strict containment to prevent occupational sensitization or unreported pharmacological effects.

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the specific hazards.[5] This compound presents a dual-risk profile: Chemical Irritation (verified) and Bioactivity (suspected/precautionary).

Hazard CategoryGHS ClassificationH-CodesOperational Implication
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[2][7] Direct contact must be prevented.[8]
Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[7][8] Dust is the primary vector.
STOT - Single Exposure Category 3H335May cause respiratory irritation.[7][8] Inhalation is the highest risk route.
Unknown Toxicity N/AN/ACritical: As a drug intermediate, assume potential for biological activity (e.g., kinase inhibition) at low doses.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: All handling (weighing, solubilization, reaction setup) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Outside Fume Hood: If weighing enclosures are unavailable and open-bench handling is unavoidable (strongly discouraged), use a P100/N95 particulate respirator .

    • Why: The imidazopyridazine core is often a fine, electrostatic powder. Aerosolization during transfer is the most common exposure vector.

B. Hand Protection (The "Double-Barrier" Protocol)

Do not rely on a single layer of generic nitrile for solutions.

State of MatterRecommended Glove SystemRationale
Solid / Powder Single Nitrile (4-6 mil) Nitrile provides excellent abrasion resistance and protection against dry particulates.
Solution (DCM/Chloroform) Laminate (Silver Shield®) or Double Nitrile Halogenated solvents (common for this scaffold) permeate nitrile in <5 mins. Laminate is required for prolonged contact.
Solution (DMSO/DMF) Double Nitrile (Outer: 8 mil, Inner: 4 mil) DMSO enhances skin permeability, potentially carrying the solute into the bloodstream. Double gloving enables immediate removal of the outer layer upon splash.
C. Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles are preferred over safety glasses when handling powders to seal against airborne dust.

  • Body: Lab coat (100% cotton or Nomex/Kevlar blend). Avoid synthetic blends that can melt into skin if a fire occurs (common with solvent use).

Operational Protocols
Protocol A: Safe Weighing & Transfer
  • The Problem: Heterocyclic powders are often electrostatic. They "jump" from spatulas, contaminating balances and cuffs.

  • The Fix:

    • Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Use a disposable weighing funnel rather than weighing paper to prevent spillage during transfer to the reaction vessel.

    • Wipe down the exterior of the reagent bottle with a solvent-dampened tissue before returning it to storage to remove invisible dust residues.

Protocol B: Reaction Setup & Solubilization
  • Solvent Choice: When dissolving 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine, add solvent slowly. While not highly reactive, the heat of solution can increase vapor pressure, carrying the chemical out of the vessel.

  • Temperature Control: If heating is required, ensure the system is under a reflux condenser before applying heat. Never heat an open vessel of this intermediate.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 6-Chloro-8-methoxy... State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPESolid PPE: Single Nitrile Gloves + Splash Goggles + Fume Hood Solid->PPESolid Dust Hazard SolventCheck Identify Solvent Solution->SolventCheck PPE_Halogen PPE: Laminate/Barrier Gloves (Silver Shield®) + Fume Hood SolventCheck->PPE_Halogen DCM / Chloroform PPE_Polar PPE: Double Nitrile Gloves (Change immediately on splash) + Fume Hood SolventCheck->PPE_Polar DMSO / DMF / Alcohols

Figure 1: Decision logic for selecting glove material based on carrier solvent compatibility.

Emergency Response & Disposal
Accidental Exposure[9][10]
  • Skin Contact: Brush off dry powder before wetting (to prevent increasing absorption area). Rinse with soap and water for 15 minutes.[9]

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[11] Use a HEPA vacuum or wet-wipe method.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal Strategy

This compound contains both Nitrogen (heterocycle) and Halogen (Chlorine).

  • Classification: Segregate as Halogenated Organic Waste .

  • Disposal Method: High-temperature incineration.

    • Why: Standard incineration may not fully destroy the chlorinated ring, risking the formation of dioxins or release of HCl gas. Ensure your waste contractor utilizes a facility equipped with scrubbers for halogenated waste.

  • Do NOT: Dispose of down the drain or mix with non-halogenated solvents (increases disposal cost and complexity).

References
  • PubChem. (2023). Compound Summary: 6-Chloroimidazo[1,2-b]pyridazine.[2][7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.